molecular formula C10H9F3N2 B15229877 2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile

2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile

Cat. No.: B15229877
M. Wt: 214.19 g/mol
InChI Key: GJOKSFAWSOKRBB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile is an organic compound that features a trifluorophenyl group attached to a dimethylamino acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile typically involves the reaction of 3,4,5-trifluorobenzaldehyde with dimethylamine and a cyanide source. Common reagents and conditions might include:

    Reagents: 3,4,5-trifluorobenzaldehyde, dimethylamine, sodium cyanide or potassium cyanide.

    Conditions: Solvent such as ethanol or methanol, temperature control (often room temperature to reflux), and inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis with considerations for safety, cost, and efficiency. This might involve continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Potentially forming corresponding oxides or other oxidized derivatives.

    Reduction: Reducing agents might convert the nitrile group to an amine.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Reagents like halogens, nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies.

    Medicine: Possible pharmaceutical applications due to its structural features.

    Industry: Use in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-2-(4-fluorophenyl)acetonitrile
  • 2-(Dimethylamino)-2-(3,5-difluorophenyl)acetonitrile

Uniqueness

The presence of three fluorine atoms on the phenyl ring can significantly alter the compound’s electronic properties, making it unique compared to similar compounds with fewer fluorine atoms.

Properties

Molecular Formula

C10H9F3N2

Molecular Weight

214.19 g/mol

IUPAC Name

2-(dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile

InChI

InChI=1S/C10H9F3N2/c1-15(2)9(5-14)6-3-7(11)10(13)8(12)4-6/h3-4,9H,1-2H3

InChI Key

GJOKSFAWSOKRBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C#N)C1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

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